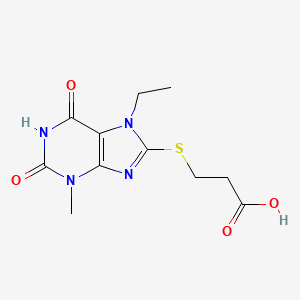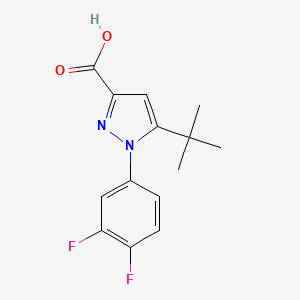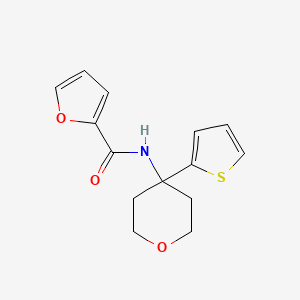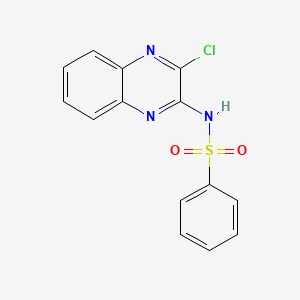
N-(3-氯喹喔啉-2-基)苯磺酰胺
描述
N-(3-chloroquinoxalin-2-yl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are known for their wide range of biological activities, including anticancer properties. The compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a quinoxaline moiety that carries a chlorine atom. This structural motif is common among compounds with potential therapeutic applications.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or their derivatives. In the context of the provided papers, similar synthetic strategies are employed to create various benzenesulfonamide compounds with potential anticancer activity. For instance, a series of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives were synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Another approach involved starting with 4,7-dichloroquinoline to synthesize a new series of 7-chloroquinoline derivatives bearing the benzenesulfonamide moiety .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of various substituents on the benzenesulfonamide core can significantly influence the compound's interaction with biological targets. For example, the introduction of a naphthyl moiety was found to contribute significantly to the anticancer activity of certain analogues . The molecular docking studies performed on the synthesized compounds suggest that their cytotoxic activity may be related to their interaction with the active site of phosphoinositide kinase (PI3K) .
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives is influenced by the substituents present on the benzene ring and the sulfonamide group. The papers provided do not detail specific chemical reactions involving N-(3-chloroquinoxalin-2-yl)benzenesulfonamide, but they do discuss the synthesis and reactivity of related compounds. For instance, the synthesis of novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides as potential anticancer agents involves the formation of a triazole ring, which is a common structural feature in many pharmacologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and metabolic stability, are important for their pharmacokinetic profile and therapeutic efficacy. Selected compounds from the synthesized series were tested for metabolic stability in the presence of pooled human liver microsomes and NADPH, indicating that certain substituents can increase metabolic stability . The compounds' antitumor activity was evaluated in vitro against various cancer cell lines, and the most prominent compound showed remarkable activity at low micromolar GI50 levels .
科学研究应用
酶抑制
N-(3-氯喹喔啉-2-基)苯磺酰胺衍生物显示出作为酶抑制剂的潜力。例如,N-(4-苯并噻唑-2-基)苯磺酰胺已被确定为犬尿氨酸 3-羟化酶的高亲和力抑制剂,该酶参与犬尿氨酸途径,在神经系统疾病中很重要。这些抑制剂有效地增加了大脑中的犬尿氨酸,表明它们在神经元损伤后探索该途径的病理生理作用中的作用 (Röver 等人,1997 年).
抗肿瘤活性
N-(3-氯喹喔啉-2-基)苯磺酰胺的几种衍生物表现出抗肿瘤特性。值得注意的是,2-苄基硫代-4-氯苯磺酰胺衍生物对非小细胞肺癌和黑色素瘤细胞系表现出显着的活性和选择性,这由它们的构效关系证明 (Sławiński & Brzozowski,2006 年).
抗菌作用
N-(3-氯喹喔啉-2-基)苯磺酰胺的一些衍生物表现出显着的抗菌活性。例如,4-喹啉基偶氮-N-嘧啶基苯磺酰胺衍生物已被合成并进行测试,显示出对革兰氏阳性菌的高活性,证明了它们作为抗菌剂的潜力 (应用化学中的生物界面研究,2019 年).
抗菌潜力
N-取代 (2,3-二氢-1,4-苯并二噁英-6-基)苯磺酰胺衍生物已因其抗菌潜力而受到研究,显示出对各种细菌菌株的有效性。这项研究突出了这些化合物在抗菌应用中的可能性 (Abbasi 等人,2017 年).
癌症治疗的光动力疗法
特定的 N-(3-氯喹喔啉-2-基)苯磺酰胺衍生物已被确定为癌症治疗光动力疗法领域的有前景的物质。取代苯磺酰胺的锌酞菁衍生物显示出高单线态氧量子产率,使其成为光动力疗法中癌症治疗的潜在候选者 (Pişkin 等人,2020 年).
HIV 整合酶抑制
苯乙烯喹啉衍生物,包括 N-(3-氯喹喔啉-2-基)苯磺酰胺的衍生物,已显示出抑制 HIV-1 整合酶。这些发现表明它们在 HIV 治疗中的潜在应用 (Jiao 等人,2010 年).
抗真菌应用
衍生自 N-(3-氯喹喔啉-2-基)苯磺酰胺的化合物已对黑曲霉和黄曲霉等真菌表现出有效的抗真菌活性。这表明它们在抗真菌疗法或作为农业杀菌剂中的潜在用途 (Gupta & Halve,2015 年).
安全和危害
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
属性
IUPAC Name |
N-(3-chloroquinoxalin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c15-13-14(17-12-9-5-4-8-11(12)16-13)18-21(19,20)10-6-2-1-3-7-10/h1-9H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMQRGNWHJIWHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B3004314.png)
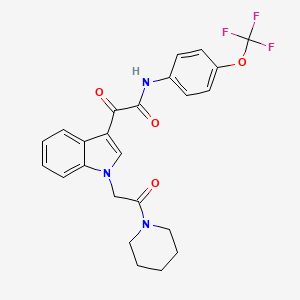
![N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B3004317.png)
![1-(3-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea](/img/structure/B3004321.png)
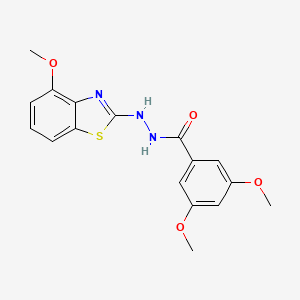
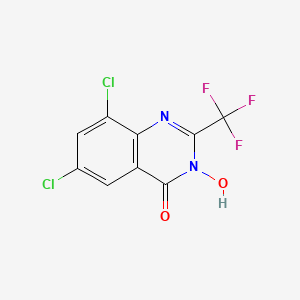
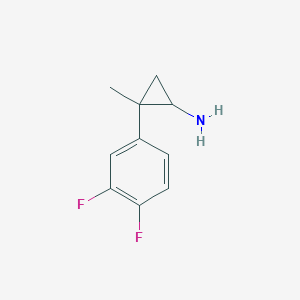
![5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B3004330.png)
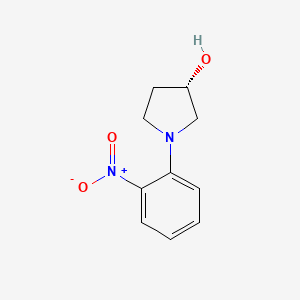
![N-(2,4-dimethoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3004332.png)
![1-(6-Chloro-5-methylpyridin-3-yl)sulfonyl-4-[(dimethylamino)methyl]piperidin-4-ol](/img/structure/B3004333.png)
